5-((3,4-Dimethoxyphenyl)(3-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
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Overview
Description
“5-((3,4-Dimethoxyphenyl)(3-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol” is a complex organic compound that belongs to the class of thiazolo[3,2-b][1,2,4]triazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-((3,4-Dimethoxyphenyl)(3-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol” typically involves multi-step organic reactions
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups.
Reduction: Reduction reactions could target the nitrogen-containing rings.
Substitution: Various substitution reactions can occur, especially on the aromatic ring and the piperidine moiety.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
Biologically, thiazolo[3,2-b][1,2,4]triazoles have been studied for their antimicrobial, antifungal, and anticancer properties. This specific compound might exhibit similar activities.
Medicine
In medicinal chemistry, the compound could be explored for its potential as a therapeutic agent. Its structure suggests it might interact with various biological targets, making it a candidate for drug development.
Industry
Industrially, the compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of “5-((3,4-Dimethoxyphenyl)(3-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol” would depend on its specific biological activity. Generally, compounds of this class interact with enzymes or receptors, modulating their activity. The molecular targets could include kinases, proteases, or ion channels.
Comparison with Similar Compounds
Similar Compounds
Thiazolo[3,2-b][1,2,4]triazoles: These compounds share the core structure and exhibit similar biological activities.
Phenylpiperidines: Compounds with a phenylpiperidine moiety are known for their pharmacological properties.
Uniqueness
What sets “5-((3,4-Dimethoxyphenyl)(3-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol” apart is the combination of the thiazolo[3,2-b][1,2,4]triazole core with the 3,4-dimethoxyphenyl and 3-methylpiperidin-1-yl groups
Properties
IUPAC Name |
5-[(3,4-dimethoxyphenyl)-(3-methylpiperidin-1-yl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O3S/c1-12-6-5-9-23(11-12)17(14-7-8-15(26-3)16(10-14)27-4)18-19(25)24-20(28-18)21-13(2)22-24/h7-8,10,12,17,25H,5-6,9,11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPUXTZWNWDSBQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(C2=CC(=C(C=C2)OC)OC)C3=C(N4C(=NC(=N4)C)S3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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